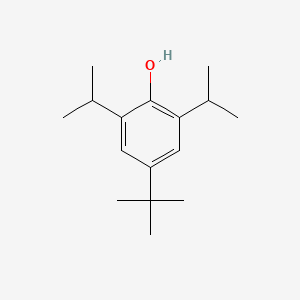

4-tert-Butyl-2,6-diisopropylphenol

Overview

Description

4-tert-Butyl-2,6-diisopropylphenol, also known as this compound, is a useful research compound. Its molecular formula is C16H26O and its molecular weight is 234.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

4-tert-Butyl-2,6-diisopropylphenol has been studied for its effects on rats, where it induced hemorrhage and other health complications (Takahashi Osamu & H. Kogo, 1980).

Electrochemical oxidation of this compound and its derivatives has been explored, demonstrating various chemical reactions and product formations under different conditions (J. Richards & Dennis H. Evans, 1977).

The compound's antioxidant properties have been evaluated, comparing it with other phenols and classical antioxidants. It showed notable antioxidant effectiveness in certain conditions (M. Rigobello et al., 2004).

Its metabolism and glucuronidation in human and rat liver microsomes were studied, offering insights into its biotransformation and potential implications for medical use (M. Shimizu et al., 2003).

This compound's use in polymerization reactions and as a stabilizer in various chemical processes has been researched. This includes its role in copolymerization reactions and its stability under different conditions (M. Auer et al., 2004).

Its role in the selective conversion of guaiacol to various alkylphenols in chemical processes has been investigated, showing its potential in catalyzing specific chemical reactions (Kai Cui et al., 2017).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It’s known that phenolic compounds often interact with proteins and enzymes, altering their function and leading to various biological effects .

Mode of Action

It’s known that the compound exhibits a steric strain on the o–h bond, as evidenced by shifts in the infrared (ir) spectrum . This strain could potentially influence the compound’s interactions with its targets.

Biochemical Pathways

Phenolic compounds are often involved in antioxidant pathways, neutralizing harmful free radicals and reducing oxidative stress .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 2836±90 °C and a density of 0920±006 g/cm3 . These properties could influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

Given the compound’s potential antioxidant activity, it may help protect cells from damage caused by free radicals .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-tert-Butyl-2,6-diisopropylphenol. For instance, the compound’s IR spectrum shows shifts when in a dilute CCl4 solution, suggesting that the compound’s environment can affect its properties .

Biochemical Analysis

Biochemical Properties

4-tert-Butyl-2,6-diisopropylphenol plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit lipid peroxidation by scavenging free radicals and reducing reactive oxygen species production . This interaction helps in stabilizing various compounds and preventing material degradation. Additionally, this compound interacts with enzymes involved in oxidative stress pathways, enhancing the overall antioxidant defense mechanism of cells .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce hemorrhagic anemia in rats by significantly decreasing the prothrombin index . This compound also affects the lipid composition of cell membranes, which can alter membrane fluidity and function . Furthermore, its antioxidant properties help in protecting cells from oxidative damage, thereby maintaining cellular integrity and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects by binding to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound inhibits lipid peroxidation by scavenging free radicals and reducing the production of reactive oxygen species . This compound also influences gene expression by modulating transcription factors and signaling pathways involved in oxidative stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can cause severe hemorrhagic anemia and death in rats when fed at a level of 2.27 mmol% in the diet for a week . This indicates that the compound’s effects can vary significantly over time, depending on its concentration and exposure duration.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antioxidant properties, protecting cells from oxidative damage. At higher doses, it can induce toxic effects, such as hemorrhagic anemia and death in rats . The threshold effects observed in these studies highlight the importance of dosage in determining the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative stress and lipid metabolism. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For instance, the compound inhibits lipid peroxidation by scavenging free radicals and reducing reactive oxygen species production . This interaction helps in maintaining cellular homeostasis and preventing oxidative damage.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound is transported through specific transporters and binding proteins, which influence its localization and accumulation within cells . This distribution pattern determines the compound’s efficacy in exerting its antioxidant effects and protecting cells from oxidative damage.

Subcellular Localization

This compound is localized in specific subcellular compartments, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as mitochondria and the endoplasmic reticulum . This subcellular localization is essential for its role in modulating oxidative stress pathways and protecting cells from oxidative damage.

Properties

IUPAC Name |

4-tert-butyl-2,6-di(propan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c1-10(2)13-8-12(16(5,6)7)9-14(11(3)4)15(13)17/h8-11,17H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERVKJDPAKUDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205954 | |

| Record name | 4-tert-Butyl-2,6-diisopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57354-65-1 | |

| Record name | 4-tert-Butyl-2,6-diisopropylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057354651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butyl-2,6-diisopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary health concern associated with 4-tert-Butyl-2,6-diisopropylphenol based on the available research?

A1: The research primarily highlights a significant risk of hemorrhage (severe bleeding) associated with this compound. A study on rats demonstrated that this compound induced severe hemorrhagic anemia and a decreased prothrombin index, indicating impaired blood clotting. [] One rat in the study died due to extensive internal bleeding. []

Q2: How does the structure of this compound compare to other phenols studied, and is there a possible link to the observed effects?

A2: While the research [] does not provide the detailed structures of other phenols tested, it indicates that male Sprague-Dawley rats were fed various phenols, including 3,5-di-tert-butylphenol, 2,4-di-tert-butylphenol, 2-tert-butyl-4-sec-butylphenol, and 2,6-di-tert-butyl-4-methylphenol (BHT). Further research is needed to establish a definitive structure-activity relationship and understand if specific structural features of this compound contribute to its more pronounced hemorrhagic effects compared to the other tested phenols.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Naphtho[1,2-b]furan](/img/structure/B1202928.png)